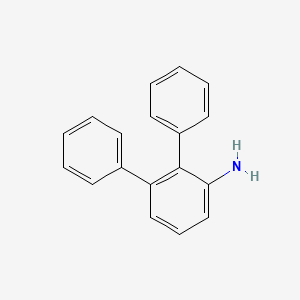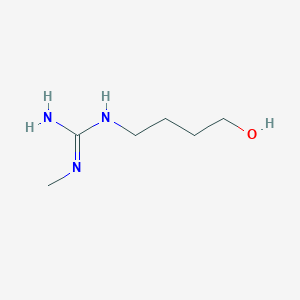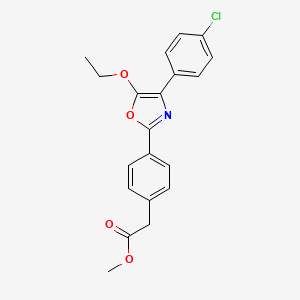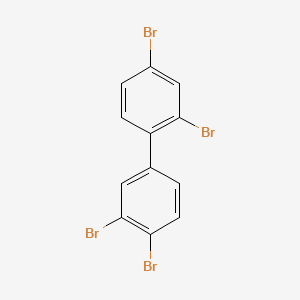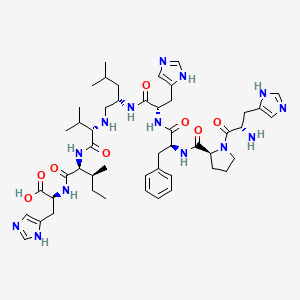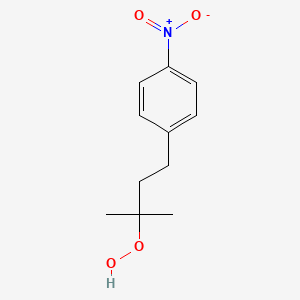
2-Methyl-4-(4-nitrophenyl)butane-2-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(4-nitrophenyl)butane-2-peroxol is an organic compound characterized by the presence of a peroxol group attached to a butane chain with a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-nitrophenyl)butane-2-peroxol typically involves the reaction of 4-nitrophenylbutane with a suitable peroxide source under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the formation of the peroxol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-nitrophenyl)butane-2-peroxol undergoes various types of chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrophenyl group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitrophenyl oxides, while reduction can produce nitrophenylamines.
Scientific Research Applications
2-Methyl-4-(4-nitrophenyl)butane-2-peroxol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-nitrophenyl)butane-2-peroxol involves its interaction with molecular targets through its peroxol and nitrophenyl groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s effects are mediated by its ability to undergo redox reactions and form covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-nitrosopropane: An organic compound with a similar nitrophenyl group but different overall structure.
4-Nitrophenylbutane: A related compound lacking the peroxol group.
Uniqueness
2-Methyl-4-(4-nitrophenyl)butane-2-peroxol is unique due to the presence of both the peroxol and nitrophenyl groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
85981-58-4 |
|---|---|
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
1-(3-hydroperoxy-3-methylbutyl)-4-nitrobenzene |
InChI |
InChI=1S/C11H15NO4/c1-11(2,16-15)8-7-9-3-5-10(6-4-9)12(13)14/h3-6,15H,7-8H2,1-2H3 |
InChI Key |
TVCHABDWNZPZJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)[N+](=O)[O-])OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


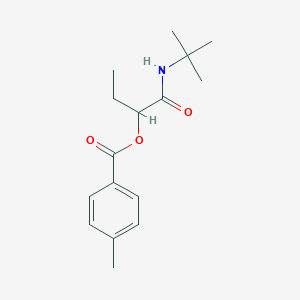
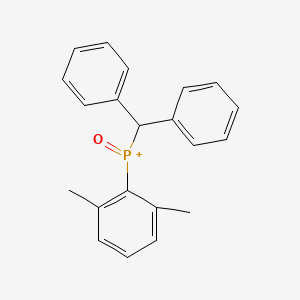
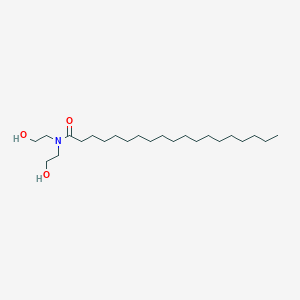
phosphanium bromide](/img/structure/B14411984.png)

